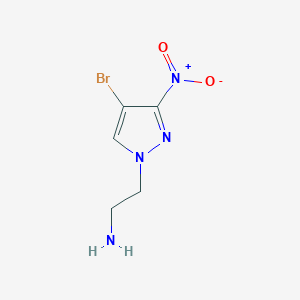

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine

CAS No.:

Cat. No.: VC15789377

Molecular Formula: C5H7BrN4O2

Molecular Weight: 235.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BrN4O2 |

|---|---|

| Molecular Weight | 235.04 g/mol |

| IUPAC Name | 2-(4-bromo-3-nitropyrazol-1-yl)ethanamine |

| Standard InChI | InChI=1S/C5H7BrN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,1-2,7H2 |

| Standard InChI Key | BMRBHYUIDPCRLU-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1CCN)[N+](=O)[O-])Br |

Introduction

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is a complex organic compound belonging to the pyrazole family, which is characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a pyrazole ring substituted with bromo and nitro groups, along with an ethyl amine side chain, contributing significantly to its chemical properties and reactivity.

Key Features:

-

Molecular Formula: C5H7BrN4O2

-

Molecular Weight: Approximately 235.04 g/mol (as per PubChem)

-

Chemical Abstracts Service (CAS) Number: 1006950-44-2

Synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine

The synthesis of this compound typically involves careful control of reaction conditions such as temperature and pH to ensure optimal product yield and purity. Solvents like ethanol or dimethyl sulfoxide (DMSO) may be used to facilitate the reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthetic Routes:

-

Method 1: Utilizes specific starting materials and catalysts to form the pyrazole ring, followed by substitution reactions to introduce bromo and nitro groups.

-

Method 2: Involves the use of different solvents and conditions to optimize yield and minimize by-products.

Key Reactions:

-

Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions.

-

Reduction of Nitro Group: The nitro group can be reduced to form an amino group under appropriate conditions.

Biological Activities and Potential Applications

Pyrazole derivatives, including 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine, are known for their diverse biological activities. These compounds can exhibit anti-inflammatory and anticancer properties by modulating specific receptors or enzymes.

Potential Applications:

-

Pharmaceutical Development: As a potential pharmaceutical agent, it may target various diseases.

-

Material Science: Its unique structure makes it suitable for applications in material science.

Comparison with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Bromo-3-methylpyrazole | Lacks nitro group; used in similar biological assays | |

| 4-Nitropyrazole | No bromo substituent; exhibits different reactivity | |

| 3-Amino-pyrazole | Amino group at position 3; different biological profile |

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is distinct due to its combination of bromo and nitro groups, which significantly influences its reactivity and potential biological activity compared to other pyrazoles.

Research Findings and Future Directions

Detailed studies on the specific biological activity of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)ethan-1-amine are ongoing. Research focuses on its interactions with biological targets to elucidate its mechanism of action and guide further modifications for improved efficacy.

Future Research Directions:

-

Mechanism of Action: Investigate how it interacts with biological targets.

-

Pharmacological Potential: Explore its potential as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume